![molecular formula C13H19N3S B2837653 N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine CAS No. 2034468-27-2](/img/structure/B2837653.png)
N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
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Overview
Description
Benzo[d]thiazol-2-yl compounds have been extensively researched for their various medicinal properties . They are known to possess a wide range of properties and applications, including optical properties, coordination properties, electron acceptor properties, etc . They have also been used in the synthesis of a variety of fused heterocyclic compounds .
Synthesis Analysis
The synthesis of C2-substituted benzothiazoles has received much attention . For instance, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen in high yield .
Molecular Structure Analysis
The molecular structure of these compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined by various methods such as NMR, HPLC, LC-MS, UPLC & more .
Scientific Research Applications
Drug Delivery Systems
The amphiphilic block copolymer MPEG-b-(PC-g-PDMAEMA) , modified using efficient azide–alkyne “click” chemistry, self-assembles into nanosized micelles. These micelles can encapsulate the antioxidant, anti-inflammatory, and anticancer drug quercetin . Additionally, they can form micelleplexes with DNA through electrostatic interactions. These polymer nanocarriers show promise for simultaneous drug and gene delivery, potentially enhancing cancer therapy .
Polymer Nanocarriers for Biomedical Applications
Natural and synthetic polymers play a crucial role in designing drug delivery systems. The precise composition and properties of polymer-based nanocarriers can be tailored for targeted therapies. The novel polymer nanocarriers based on this compound offer potential applications in drug delivery due to their biocompatibility and finely tuned functionality .
Photoinitiators in Polymerization Reactions
Certain derivatives of this compound, such as N-[2-(dimethylamino)ethyl]-1,8-naphthalimide , can serve as one-component free radical photoinitiators. These initiators find use in polymerization reactions, particularly in the field of photochemistry and photopolymerization .
Intermediate in Organic Synthesis
The hydrochloride salt of 2-chloro-N,N-dimethylethylamine serves as an intermediate and starting reagent in organic synthesis. It contributes to the synthesis of various compounds, including bephenium hydroxynaphthoate , diltiazem , mepyramine , and phenyltoloxamine .
Temperature-Responsive Polymers
A sixteen-arm star-shaped polymer, s-POSS-(PDMAEMA) , synthesized via atom transfer radical polymerization (ATRP), incorporates 2-(dimethylamino)ethyl methacrylate (DMAEMA) . This polymer exhibits pH and temperature responsiveness, making it suitable for applications in smart materials and drug delivery systems .
Biodegradable Polycarbonates
The poly(ethylene glycol)-block-poly(carbonate-g-poly(2-(dimethylamino)ethyl methacrylate)) copolymer combines biocompatibility with biodegradability. Its unique structure allows for the simultaneous loading of both anticancer drugs and nucleic acids, making it a promising candidate for combination therapy .
Future Directions
Mechanism of Action
Biochemical Pathways
The compound’s interaction with topoisomerases affects the DNA replication and transcription pathways. By inhibiting these enzymes, the compound prevents the normal unwinding and rewinding of DNA strands, which is necessary for these processes. This leads to DNA damage, cell cycle arrest, and ultimately, cell death .
Pharmacokinetics
The pharmacokinetics of the compound involve a two-compartment model, with clearance of 1.00±0.36 l h−1 kg−1, a volume of distribution of the central compartment of 0.72±0.55 l/kg, an initial half-life of 0.28±0.19 h, and a terminal half-life of 2.04±0.94 h . All pharmacokinetic parameters were independent of dose, indicating first-order kinetics .
Result of Action
The result of the compound’s action is cell death due to DNA damage. The compound’s interaction with topoisomerases leads to DNA damage, which triggers cell cycle arrest and apoptosis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, pH and temperature can affect the compound’s solubility and therefore its bioavailability . .
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-9-5-6-10(2)12-11(9)15-13(17-12)14-7-8-16(3)4/h5-6H,7-8H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRHTVLBAHDYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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